molecular formula C6H12ClF2NO2 B2713773 Ethyl 4-amino-2,2-difluorobutanoate hydrochloride CAS No. 2243512-15-2

Ethyl 4-amino-2,2-difluorobutanoate hydrochloride

Cat. No.: B2713773
CAS No.: 2243512-15-2
M. Wt: 203.61
InChI Key: UETORRDIVQXONV-UHFFFAOYSA-N
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Description

Ethyl 4-amino-2,2-difluorobutanoate hydrochloride is a chemical compound with the molecular formula C6H12ClF2NO2 It is a hydrochloride salt form of ethyl 4-amino-2,2-difluorobutanoate

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-amino-2,2-difluorobutanoate hydrochloride typically involves the reaction of ethyl 4-amino-2,2-difluorobutanoate with hydrochloric acid. The process may include steps such as esterification, amination, and subsequent treatment with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as crystallization or chromatography.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, potentially forming corresponding oxo-compounds.

    Reduction: Reduction reactions may convert the amino group to other functional groups such as hydroxylamines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like halides, thiols, or amines can be used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-compounds, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Ethyl 4-amino-2,2-difluorobutanoate hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound may be used in studies involving enzyme interactions or metabolic pathways.

    Industry: It can be used in the production of specialty chemicals or as a building block in organic synthesis.

Mechanism of Action

The mechanism by which ethyl 4-amino-2,2-difluorobutanoate hydrochloride exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to participate in various biochemical pathways, potentially leading to desired biological effects.

Comparison with Similar Compounds

    Ethyl 4-amino-2-fluorobutanoate: Similar structure but with only one fluorine atom.

    Ethyl 4-amino-3,3-difluorobutanoate: Similar structure but with fluorine atoms at different positions.

    Ethyl 4-amino-2,2-dichlorobutanoate: Similar structure but with chlorine atoms instead of fluorine.

Uniqueness: Ethyl 4-amino-2,2-difluorobutanoate hydrochloride is unique due to the presence of two fluorine atoms at the 2-position, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

ethyl 4-amino-2,2-difluorobutanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F2NO2.ClH/c1-2-11-5(10)6(7,8)3-4-9;/h2-4,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UETORRDIVQXONV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCN)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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